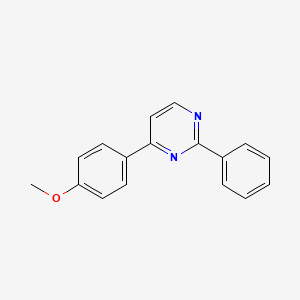
2-Phenyl-4-(4-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)pyrimidine, also known as PMP, is an organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic compound consisting of a pyrimidine ring and two phenyl rings, one of which is substituted with a methoxy group. PMP has a wide range of chemical and biological properties, making it a useful tool for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as an inhibitor of enzymes and as a fluorescent probe in biological assays.
Wirkmechanismus
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of mechanisms of action. It can act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the substrates from binding. It can also act as a fluorescent probe, by binding to specific molecules and emitting light when exposed to a certain wavelength of light.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-4-(4-methoxyphenyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. It can be toxic in high concentrations and can have a number of side effects, such as skin irritation and respiratory problems.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Phenyl-4-(4-methoxyphenyl)pyrimidine. One possibility is to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a therapeutic agent for treating cancer and other diseases. Another possibility is to investigate the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a fluorescent probe for imaging applications. Additionally, research could be conducted to further understand the mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine and to develop more efficient synthesis methods. Finally, research could be conducted to explore the use of 2-Phenyl-4-(4-methoxyphenyl)pyrimidine as a ligand in coordination chemistry.
Synthesemethoden
2-Phenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized in a number of ways. The most common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropyrimidine. This reaction takes place in the presence of a base, such as potassium carbonate. The reaction is then followed by a hydrolysis step to produce the desired product.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-20-15-9-7-13(8-10-15)16-11-12-18-17(19-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKNFSRFBTSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


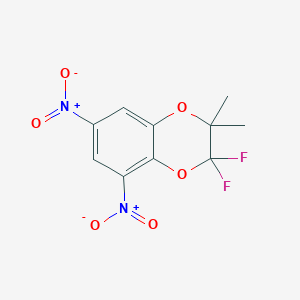

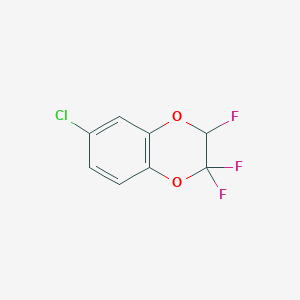
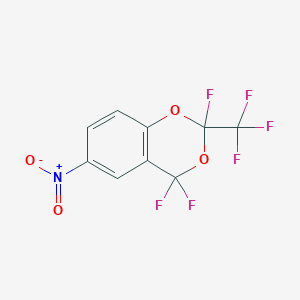
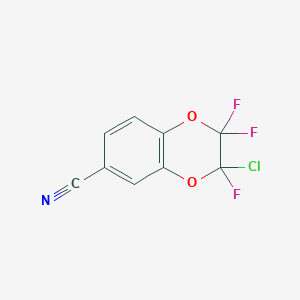


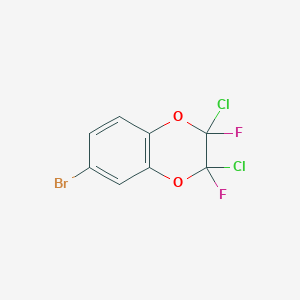

![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)


